molecular formula C16H12N2O4S B415171 N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B415171
M. Wt: 328.3g/mol
InChI Key: YEJMMBJHOODETL-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Sulfonation: The indole core is then sulfonated using chlorosulfonic acid to introduce the sulfonic acid group at the desired position.

    Amidation: The sulfonated indole is reacted with furan-2-ylmethylamine to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the furan ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Products include alcohols or reduced indole derivatives.

    Substitution: Products include halogenated or sulfonated indoles.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its role in cell signaling pathways.

Medicine:

  • Explored as a potential therapeutic agent for autoimmune diseases.
  • Evaluated for its anticancer properties.

Industry:

  • Utilized in the development of dyes and pigments.
  • Applied in the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonic acid group enhances its solubility and binding affinity, while the furan ring contributes to its overall stability and reactivity. Pathways involved include inhibition of kinase activity and modulation of receptor signaling.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]indole-6,7-dicarbonitrile: Another indole derivative with different functional groups.

Uniqueness:

  • The presence of both sulfonic acid and furan-2-ylmethyl groups makes it unique.
  • Its specific substitution pattern on the indole ring differentiates it from other indole derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C16H12N2O4S/c19-16-12-5-1-4-11-14(7-6-13(18-16)15(11)12)23(20,21)17-9-10-3-2-8-22-10/h1-8,17H,9H2,(H,18,19)

InChI Key

YEJMMBJHOODETL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC4=CC=CO4

Origin of Product

United States

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